Lipophilicity Comparison: Brominated vs. Non-Brominated Analog
The target compound 4-bromo-5-chloro-2-methylbenzenethiol exhibits a computed XLogP3-AA value of 3.8, reflecting the lipophilic contribution of its specific halogenation pattern (Br at C4, Cl at C5, CH3 at C2).[1] Its positional isomer 2-bromo-4-chloro-6-methylbenzenethiol (CAS 1208075-34-6) shares the same XLogP3-AA of 3.8, indicating that gross lipophilicity does not distinguish these isomers.[2] However, the non-brominated analog 5-chloro-2-methylbenzenethiol (CAS 18858-06-5, MW 158.65 g/mol) has a substantially lower experimental LogP of approximately 2.94.[3] This difference of 0.86 log units translates to a roughly 7-fold higher octanol/water partition coefficient for the brominated compound, a critical factor for phase-transfer efficiency in biphasic reactions and for the lipophilicity of downstream products in medicinal chemistry programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA / Experimental LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8 (computed by PubChem) |
| Comparator Or Baseline | 5-Chloro-2-methylbenzenethiol LogP = 2.94; 2-Bromo-4-chloro-6-methylbenzenethiol XLogP3-AA = 3.8 |
| Quantified Difference | Target LogP is 0.86 units higher than the non-brominated analog; identical to the positional isomer |
| Conditions | Computed by XLogP3 3.0 (PubChem); experimental LogP for comparator from molbase.cn |
Why This Matters
A 0.86 log-unit increase in lipophilicity alters solubility, membrane permeability, and reaction solvent selection—critical considerations when scaling from milligram to kilogram synthesis where extraction efficiency and product recovery depend on partition behavior.
- [1] PubChem. 4-Bromo-5-chloro-2-methylbenzenethiol, CID 50998047. Computed Properties: XLogP3-AA = 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/1208076-88-3 View Source
- [2] PubChem. 2-Bromo-4-chloro-6-methylbenzenethiol, CID 24602583. Computed Properties: XLogP3-AA = 3.8. https://pubchem.ncbi.nlm.nih.gov/compound/1208075-34-6 View Source
- [3] Molbase.cn. 5-Chloro-2-methylbenzenethiol (CAS 18858-06-5). Experimental LogP = 2.9371. http://qiye.molbase.cn View Source
